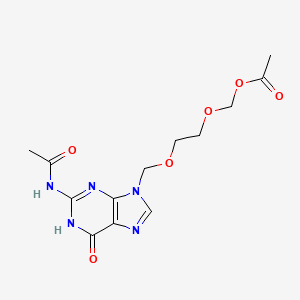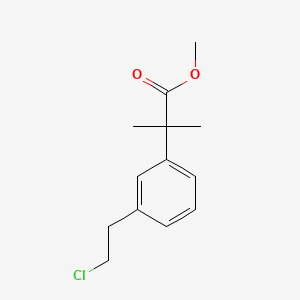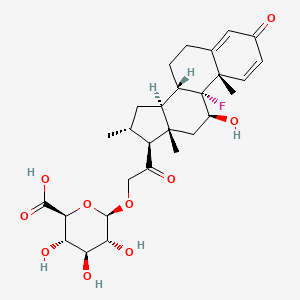
Desoximetasone 21-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desoximetasone 21-Glucuronide is a glucocorticoid metabolite derived from desoximetasone, a synthetic corticosteroid. This compound is primarily known for its anti-inflammatory and immunosuppressive properties, making it a valuable agent in the treatment of various dermatological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desoximetasone 21-Glucuronide involves the glucuronidation of desoximetasone. This process typically requires the presence of glucuronic acid and specific enzymes or catalysts to facilitate the conjugation reaction. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using bioreactors that maintain the necessary conditions for glucuronidation. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and substrate concentration to achieve consistent and high-quality production .
Chemical Reactions Analysis
Types of Reactions: Desoximetasone 21-Glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This reaction involves the addition of glucuronic acid to the parent compound, desoximetasone .
Common Reagents and Conditions:
Reagents: Glucuronic acid, enzymes (e.g., UDP-glucuronosyltransferase)
Major Products: The primary product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its parent compound, facilitating its excretion from the body .
Scientific Research Applications
Desoximetasone 21-Glucuronide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Desoximetasone 21-Glucuronide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound translocates into the cell nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation .
Comparison with Similar Compounds
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Prednisolone: A glucocorticoid used for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness: Desoximetasone 21-Glucuronide is unique due to its specific glucuronidation, which enhances its water solubility and facilitates its excretion. This property distinguishes it from other corticosteroids that may not undergo the same metabolic pathway .
Properties
Molecular Formula |
C28H37FO10 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H37FO10/c1-12-8-16-15-5-4-13-9-14(30)6-7-27(13,3)28(15,29)18(32)10-26(16,2)19(12)17(31)11-38-25-22(35)20(33)21(34)23(39-25)24(36)37/h6-7,9,12,15-16,18-23,25,32-35H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15+,16+,18+,19-,20+,21+,22-,23+,25-,26+,27+,28+/m1/s1 |
InChI Key |
WMAFIWHCIJUYJX-RYCVOVQASA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


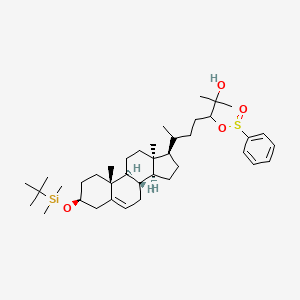
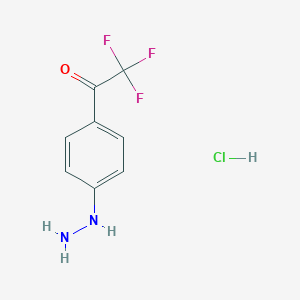
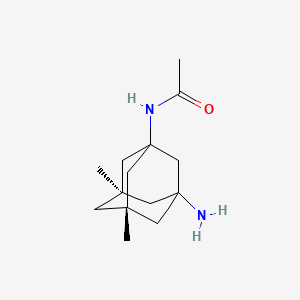
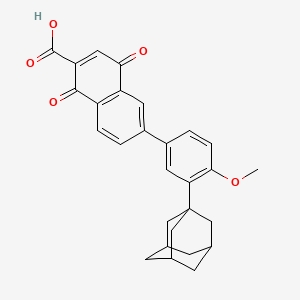

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
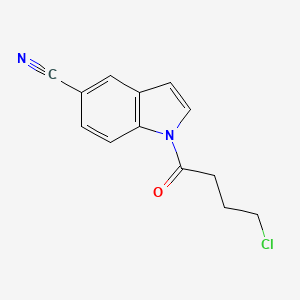
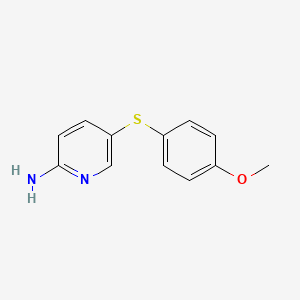
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)


![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
